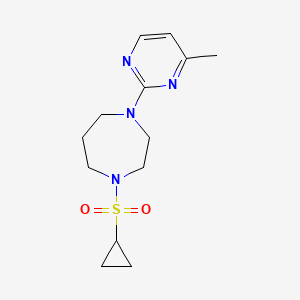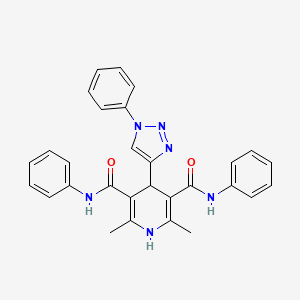![molecular formula C16H23N3O2 B12268870 N-methyl-N-[1-(oxolane-3-carbonyl)piperidin-4-yl]pyridin-2-amine](/img/structure/B12268870.png)
N-methyl-N-[1-(oxolane-3-carbonyl)piperidin-4-yl]pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-[1-(oxolane-3-carbonyl)piperidin-4-yl]pyridin-2-amine is a complex organic compound that features a piperidine ring, a pyridine ring, and an oxolane moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[1-(oxolane-3-carbonyl)piperidin-4-yl]pyridin-2-amine typically involves multiple steps, starting with the preparation of the piperidine and pyridine precursors. One common method involves the following steps:
Formation of Piperidine Precursor: The piperidine ring can be synthesized through hydrogenation of pyridine or via cyclization reactions involving appropriate amines and aldehydes.
Formation of Pyridine Precursor: The pyridine ring is often synthesized through condensation reactions involving aldehydes and ammonia or amines.
Coupling Reactions: The piperidine and pyridine precursors are then coupled using reagents such as boron trifluoride etherate or other Lewis acids to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-N-[1-(oxolane-3-carbonyl)piperidin-4-yl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other suitable catalysts.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperidine or pyridine derivatives.
Aplicaciones Científicas De Investigación
N-methyl-N-[1-(oxolane-3-carbonyl)piperidin-4-yl]pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-methyl-N-[1-(oxolane-3-carbonyl)piperidin-4-yl]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
N-methyl-N-[1-(oxolane-3-carbonyl)piperidin-4-yl]pyridin-2-amine derivatives: Compounds with similar structures but different substituents on the piperidine or pyridine rings.
Piperidine derivatives: Compounds containing the piperidine ring but lacking the pyridine or oxolane moieties.
Pyridine derivatives: Compounds containing the pyridine ring but lacking the piperidine or oxolane moieties.
Uniqueness
This compound is unique due to its combination of the piperidine, pyridine, and oxolane moieties, which confer specific chemical and biological properties. This unique structure allows for diverse chemical reactivity and potential pharmacological applications that may not be present in simpler compounds.
Propiedades
Fórmula molecular |
C16H23N3O2 |
|---|---|
Peso molecular |
289.37 g/mol |
Nombre IUPAC |
[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]-(oxolan-3-yl)methanone |
InChI |
InChI=1S/C16H23N3O2/c1-18(15-4-2-3-8-17-15)14-5-9-19(10-6-14)16(20)13-7-11-21-12-13/h2-4,8,13-14H,5-7,9-12H2,1H3 |
Clave InChI |
PVIOWTOOUJTXFR-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCN(CC1)C(=O)C2CCOC2)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinazoline](/img/structure/B12268790.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]naphthalene-1-carboxamide](/img/structure/B12268802.png)

![3-{[1-(2-Fluorobenzenesulfonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B12268813.png)
![N-{1-[(pyridin-2-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B12268828.png)
![6-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12268832.png)

![N-{1-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine](/img/structure/B12268845.png)
![4-(6-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B12268852.png)
![4-ethyl-5-fluoro-6-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B12268858.png)
![4-[(4-cyano-2-fluorophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide](/img/structure/B12268861.png)
![4-Methoxy-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine](/img/structure/B12268862.png)
![4-[4-(2-Fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B12268866.png)
![6-Chloro-4-phenyl-2-[(pyridin-2-ylmethyl)sulfanyl]quinazoline](/img/structure/B12268883.png)
